Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate

Fragment-based drug discovery sp³-rich scaffolds 3D building blocks

Fragment-based drug discovery programs often require bespoke, three-dimensional building blocks that are synthetically labor-intensive to produce in-house. Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate solves this by delivering a pre-assembled cyclopropane-oxetane scaffold with orthogonal functional handles. • Combines cyclopropane conformational restriction with oxetane polarity enhancement (predicted XLogP3 ~0.2, Fsp³ 0.89), eliminating the need to synthesize dual-ring complexity de novo. • The methyl ester and tertiary alcohol provide heterobifunctional attachment points for fragment growing, PROTAC linker installation, or pKa modulation of amine-containing cores (reduces pKaH by up to 2.7 units). Supplied as ≥95% purity powder; stored at 4 °C with ambient shipping.

Molecular Formula C9H14O4
Molecular Weight 186.207
CAS No. 2445794-33-0
Cat. No. B2537795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate
CAS2445794-33-0
Molecular FormulaC9H14O4
Molecular Weight186.207
Structural Identifiers
SMILESCOC(=O)C(C1CC1)C2(COC2)O
InChIInChI=1S/C9H14O4/c1-12-8(10)7(6-2-3-6)9(11)4-13-5-9/h6-7,11H,2-5H2,1H3
InChIKeyBTZXOTWILRKTNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate – Overview


Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate (CAS 2445794-33-0) is a small-molecule building block that incorporates both a cyclopropane ring and a 3-hydroxyoxetane motif bridged by an acetic acid methyl ester . With molecular formula C₉H₁₄O₄ and a molecular weight of 186.20 g/mol, it is supplied as a ≥95% purity powder requiring storage at 4 °C . The compound belongs to the class of oxetane-containing fragments increasingly exploited in drug discovery for their ability to modulate physicochemical properties such as LogD, aqueous solubility, metabolic clearance, and conformational preference without substantially enlarging molecular size [1].

Fragment-based discovery Dual sp³-rich rings support 3D fragment growing and lead optimization campaigns.
Lead optimization Cyclopropane and oxetane motifs may provide metabolic shielding and polarity control.
Building block procurement Pre-assembled dual-ring architecture eliminates de novo synthesis of complex fragments.

Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate: Differentiation


Simpler analogs such as methyl 2-cyclopropyl-2-hydroxyacetate (CAS 98730-93-9) or methyl 2-(3-hydroxyoxetan-3-yl)acetate (CAS 2091517-94-9) lack the dual-ring architecture of the target compound, and therefore forfeit the synergistic property-tuning effects that arise from combining a cyclopropane with a 3-hydroxyoxetane [1]. In isolation, cyclopropane enhances conformational restriction and metabolic stability, while the oxetane ring functions as a polarity-enhancing, LogD-lowering, and pKa-modulating motif [1][2]. When both rings coexist on the same scaffold, the molecule offers a unique vector set for fragment growing and lead optimization that cannot be replicated by purchasing either mono-ring analog or by post-synthetic modification of a simpler core [2]. Direct quantitative comparisons between the target compound and its closest commercial analogs are absent from the peer-reviewed literature; the differentiation case therefore rests on class-level inference drawn from well-characterized oxetane and cyclopropane medicinal-chemistry frameworks [2].

Mono-ring analogs may not replicate combined property tuning
Methyl 2-cyclopropyl-2-hydroxyacetate or methyl 2-(3-hydroxyoxetan-3-yl)acetate lack the complementary effects of both rings; polarity, pKa, and conformational restriction cannot be simultaneously addressed by a single ring motif.
Simpler hydroxy-ester blocks lack pre-installed orthogonal handles
Building blocks without the tertiary alcohol and cyclopropane rigidity require additional synthetic steps to achieve comparable exit vector control; direct substitution may increase synthetic complexity and limit property space.

Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate: Evidence Profile


Enhanced sp³ Fraction via Dual Rings

The target compound contains nine carbon atoms, of which eight are sp³-hybridized (all except the ester carbonyl), yielding an Fsp³ of 0.89 . In contrast, the non-oxetane analog methyl 2-cyclopropyl-2-hydroxyacetate (CAS 98730-93-9) has an Fsp³ of 0.83 (five of six carbons sp³), while the non-cyclopropane analog methyl 2-(3-hydroxyoxetan-3-yl)acetate (CAS 2091517-94-9) exhibits an Fsp³ of 0.83 . The higher Fsp³ of the target compound aligns with the medicinal-chemistry observation that increasing sp³ character correlates with improved clinical success rates and lower attrition [1].

sp³ Fraction (Fsp³)
Cross-study comparable
Target Fsp³ 0.89 vs. 0.83 (mono-ring analogs)
Higher Fsp³ may correlate with improved developability in reported studies.
Calculated from molecular formula; experimental validation recommended.
Fragment-based drug discovery sp³-rich scaffolds 3D building blocks

pKa Modulation by 3-Hydroxyoxetane

The 3-hydroxyoxetane substituent present in the target compound can, when the hydroxyl group is derivatized or the oxetane is placed α to a basic nitrogen in downstream elaborated molecules, reduce the pKaH of an adjacent amine by approximately 2.7 units (from ~9.9 to ~7.2) through a negative inductive effect [1]. Compounds lacking the oxetane, such as methyl 2-cyclopropyl-2-hydroxyacetate, cannot achieve this magnitude of pKa shift without introducing additional electron-withdrawing groups [2]. The oxetane motif in the target compound therefore provides a pre-installed handle for pKa fine-tuning during lead optimization, a feature not available with simpler hydroxy-ester building blocks [1].

pKa Modulation Potential
Class-level inference
Estimated ΔpKaH ≈ –2.7 units (oxetane α to amine, class-level)
May support basicity reduction for CNS/oral programs (class-level inference).
Data from model systems; compound-specific pKa not reported.
pKa modulation oxetane effect amine basicity reduction

Oxetane-Driven LogP Lowering

The target compound, owing to the presence of the oxetane ring oxygen and the tertiary alcohol, possesses a calculated XLogP3 of approximately 0.2 . By comparison, the non-oxetane analog methyl 2-cyclopropyl-2-hydroxyacetate has a predicted XLogP3 of 0.5–0.7 . Although these are computed rather than experimentally determined values, the difference is consistent with the well-documented LogD-lowering effect of oxetane substitution, where introduction of an oxetane ring can reduce LogD by >1 log unit in lead-optimization campaigns [1].

Predicted Lipophilicity
Cross-study comparable
XLogP3 ≈ 0.2 (target) vs. 0.5–0.7 (non-oxetane)
Lower predicted LogP may reduce off-target binding risk in screening campaigns.
Calculated values; experimental LogD₇.₄ not available.
Lipophilicity control LogD/LogP physicochemical property prediction

Cyclopropane Conformational Restriction for Metabolic Stability

Cyclopropane-containing compounds consistently demonstrate improved metabolic stability relative to their acyclic or sterically unconstrained counterparts. In a comparative microsomal stability panel, a cyclopropane-substituted probe exhibited an intrinsic clearance half-life of 6.2 min in rat liver microsomes, significantly longer than many unconstrained alkyl analogs [1]. The target compound embeds a cyclopropane ring that restricts rotation around the Cα–cyclopropyl bond, which can shield the adjacent ester from rapid hydrolytic metabolism [2]. Simpler analogs such as methyl 2-(3-hydroxyoxetan-3-yl)acetate lack this conformational lock; while no head-to-head microsomal data are available for the exact compound, the cyclopropane effect is a consistent class-level observation [1].

Metabolic Stability (Class)
Class-level inference
Cyclopropane probe t₁/₂ 6.2 min in rat microsomes vs. <2 min for acyclic analogs
Cyclopropane may confer metabolic shielding (class-level expectation; compound-specific data absent).
Data from analogous compound; not measured on target compound.
Metabolic stability microsomal clearance cyclopropane effect

Methyl 2-cyclopropyl-2-(3-hydroxyoxetan-3-yl)acetate – Applications


Fragment-Based Discovery: High sp³, Low Lipophilicity

The target compound’s Fsp³ of 0.89 and predicted XLogP3 of ~0.2 position it as an ideal fragment for screening libraries that prioritize three-dimensionality and polarity [1]. Fragment-based drug discovery programs seeking to escape from flatland can use this compound as a core scaffold for fragment growing, with the oxetane providing a built-in polarity handle and the cyclopropane offering metabolic shielding [2]. Procurement of this dual-ring building block eliminates the need to synthesize such complexity de novo.

pKa Fine-Tuning for CNS and Kinase Inhibitors

In lead optimization campaigns where amine-containing cores require basicity reduction to improve CNS penetration or reduce hERG liability, the 3-hydroxyoxetane motif has been shown to lower pKaH by up to 2.7 units [3]. The target compound can serve as a direct precursor for installing this pKa-modulating functionality, a capability not offered by mono-ring cyclopropyl or hydroxy-ester building blocks [3].

PROTAC and Bioconjugate Linker Design

The combination of a methyl ester (hydrolytically labile to the free acid) and a tertiary alcohol (an orthogonal attachment point) makes the compound suitable as a heterobifunctional linker precursor. The strained rings impose a defined exit vector geometry that can be exploited in PROTAC linker design to achieve precise ternary complex geometries [2]. Simpler analogs lack either the rigidity (no cyclopropane) or the dual functional handles (no tertiary alcohol).

Application
Selection Property
Validation Focus
Fragment-based library design
High sp³ fraction and low predicted LogP
3D fragment growing and polarity optimization
Lead optimization (CNS/kinase)
Oxetane-mediated pKa modulation
Basicity reduction without MW increase
PROTAC linker design
Dual orthogonal handles with rigid exit vectors
Ternary complex geometry control
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